molecular formula C22H36N4O5S B606128 Biotin-PEG2-C4-Alkyne CAS No. 1011268-28-2

Biotin-PEG2-C4-Alkyne

Cat. No. B606128
CAS RN: 1011268-28-2
M. Wt: 468.61
InChI Key: BMIRHLAYBWVOOC-WFXMLNOXSA-N
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Description

Biotin-PEG2-C4-Alkyne is a PEG-based PROTAC linker . It is a click chemistry reagent that contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .


Synthesis Analysis

This compound can be used in the synthesis of PROTACs . The Alkyne group can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage .


Molecular Structure Analysis

The this compound molecule contains a total of 69 bonds. There are 33 non-H bonds, 4 multiple bonds, 17 rotatable bonds, 3 double bonds, 1 triple bond, 2 five-membered rings, 1 eight-membered ring, 2 secondary amides (aliphatic), 1 urea (-thio) derivative, 2 ethers (aliphatic), 1 sulfide, and 1 tetrahydro .


Chemical Reactions Analysis

The Alkyne group in this compound can react with azide moiety in Cu(I)-catalyzed Click Chemistry reaction to form a stable triazole linkage .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 468.61 . Its molecular formula is C22H36N4O5S . The substance is not flammable .

Scientific Research Applications

1. Enzyme Cascade Reactions

Biotin-PEG-Alkyne is utilized in enzyme cascade reactions. Mancini et al. (2016) demonstrated the use of biotin-functionalized poly(ethylene glycol) (PEG) in encapsulating enzyme glucose oxidase (GOX) and horseradish peroxidase (HRP) within hydrogels, facilitating enzyme cascade reactions (Mancini et al., 2016).

2. Self-Assembly and Bioactivity of Copolymers

Jin et al. (2011) explored the synthesis of poly(e-caprolactone)-block-poly(ethylene glycol)-block-poly(e-caprolactone) (PCL-b-PEG-b-PCL) triblock copolymers with biotin groups, showcasing their self-assembly into micelles and bioactivity in the presence of avidin (Jin et al., 2011).

3. Enzyme Immobilization on PNIPAAm Brushes

Rosenthal et al. (2018) demonstrated the functionalization of alkyne-PNIPAAm brushes with biotin linkers for immobilizing streptavidin-conjugated enzymes, highlighting the impact of biotin linker length on enzyme amount and activity (Rosenthal et al., 2018).

4. Degradable Polymer Synthesis for Biomimetic Surfaces

Salem et al. (2001) synthesized Poly(lactic acid)-poly(ethylene glycol)-biotin (PLA-PEG-biotin) for creating biomimetic surfaces, emphasizing the importance of maintaining biotin's binding capabilities post-synthesis (Salem et al., 2001).

5. Synthesis of Fluorescent Dye-Functionalized Block Copolymers

Birnbaum and Kuckling (2012) synthesized α-biotinylated poly(N-isopropylacrylamide) (PNIPAAm) block copolymers with PEG spacers and fluorescent dyes, demonstrating its utility in biomolecule monitoring (Birnbaum & Kuckling, 2012).

6. Biotin-Functionalized Polymers for GPCR Ligands Screening

Bosco et al. (2020) developed biotin-functionalized polymers (BNAPols) for stabilizing membrane proteins and screening GPCR ligands, highlighting the polymer's effectiveness in ligand binding assays (Bosco et al., 2020).

7. Dual-Functionalized Nanostructured Biointerfaces

Schenk et al. (2014) presented dual-functionalized surfaces combining gold nanoparticles and PEG-alkyne coatings, showcasing controlled molecular presentation for studying cell interactions (Schenk et al., 2014).

8. Immobilization of Biomolecules through Diels-Alder and PEG Chemistry

Sun et al. (2008) utilized aqueous Diels-Alder chemistry combined with PEG spacers for immobilizing diverse biomolecules, demonstrating effective surface biofunctionalization (Sun et al., 2008).

9. Biotinylated Glycodendrimers for Supramolecular Nanostructures

Ennen et al. (2014) explored the bioconjugation of avidin with biotinylated glycodendrimers, revealing their importance in fabricating defined supramolecular nanostructures (Ennen et al., 2014).

10. Biotin Conjugation to Micelles for Biomarker Detection

Wang et al. (2009) showed the bioconjugation of biotin to azido-containing amphiphilic triblock copolymer micelles, facilitating the detection of biomarkers (Wang et al., 2009).

Mechanism of Action

Target of Action

Biotin-PEG2-C4-Alkyne is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .

Mode of Action

This compound operates through a mechanism known as PROTAC (Proteolysis Targeting Chimeras) . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein . This compound, as a click chemistry reagent, contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of intracellular proteins, thereby regulating various cellular processes such as cell cycle progression, signal transduction, and responses to oxidative stress .

Pharmacokinetics

The peg2 linker in the compound is known to enhance water solubility , which could potentially improve its bioavailability.

Result of Action

The primary result of this compound’s action is the selective degradation of target proteins . This degradation can influence various cellular processes, depending on the specific proteins targeted.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction it undergoes can be affected by the presence of copper ions . Additionally, the stability of the compound might be influenced by storage conditions .

Safety and Hazards

The substance is not hazardous according to EU regulation (EC) No 1272/2008 or GHS regulations . It does not contain any hazardous substance at more than 1% by weight . In case of eye contact, flush eye with water for 15 minutes and seek medical advice if irritation occurs .

Future Directions

Biotin-PEG2-C4-Alkyne is a promising tool in click chemistry. It allows the labeling of azide-containing molecules with biotin via copper-catalyzed click reaction . This reagent can be used for further purification and detection .

Biochemical Analysis

Biochemical Properties

Biotin-PEG2-C4-Alkyne plays a significant role in biochemical reactions. The biotin part of this compound has a high affinity and can bind with proteins like streptavidin or avidin, which are widely used in biological labeling and bioconjugation experiments . The alkyne group in this compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .

Cellular Effects

The effects of this compound on cells and cellular processes are largely dependent on the biomolecules it is conjugated to. The biotin component of this compound can interact with cellular proteins that have a high affinity for biotin, potentially influencing cell function .

Molecular Mechanism

This compound exerts its effects at the molecular level through its ability to form covalent bonds with azide-tagged molecules via the CuAAC reaction . This allows for the specific covalent linkage of molecules, a feature that is exploited in the field of click chemistry .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings would depend on the specific experimental conditions and the biomolecules it is conjugated to. Peg-based compounds like this compound are generally known for their stability .

Metabolic Pathways

The involvement of this compound in metabolic pathways would be largely dependent on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially interact with enzymes or cofactors in biotin-dependent metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would depend on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially interact with cellular transporters or binding proteins that recognize biotin .

Subcellular Localization

The subcellular localization of this compound would depend on the specific biomolecules it is conjugated to. The biotin component of this compound could potentially direct it to specific compartments or organelles based on the localization of biotin-binding proteins .

properties

IUPAC Name

N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]hex-5-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N4O5S/c1-2-3-4-8-19(27)23-10-12-30-14-15-31-13-11-24-20(28)9-6-5-7-18-21-17(16-32-18)25-22(29)26-21/h1,17-18,21H,3-16H2,(H,23,27)(H,24,28)(H2,25,26,29)/t17-,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRHLAYBWVOOC-WFXMLNOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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